molecular formula C20H21N5O3 B14995315 1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine

1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine

Cat. No.: B14995315
M. Wt: 379.4 g/mol
InChI Key: FEBIKCWEOCKHLO-UHFFFAOYSA-N
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Description

1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a piperazine ring, and nitrophenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine is unique due to the presence of the 1,2,4-oxadiazole ring and the specific arrangement of substituents. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

3-(3-methylphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H21N5O3/c1-15-3-2-4-16(13-15)20-21-19(28-22-20)14-23-9-11-24(12-10-23)17-5-7-18(8-6-17)25(26)27/h2-8,13H,9-12,14H2,1H3

InChI Key

FEBIKCWEOCKHLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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